

# The Harden-Young Ester: A Cornerstone in Understanding Yeast Fermentation

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## Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of the Harden-Young ester, a pivotal moment in the history of biochemistry that revolutionized our understanding of fermentation and cellular metabolism. We will explore the key experiments conducted by Arthur Harden and William John Young, present their findings in a clear and structured format, and provide detailed protocols and pathway diagrams to offer a comprehensive resource for today's scientific community.

## Introduction: The State of Fermentation Science in the Early 20th Century

Prior to the work of Harden and Young, the prevailing understanding of fermentation, largely shaped by the work of Louis Pasteur, was that it was an inseparable process from the living yeast cell. In 1897, Eduard Buchner's discovery that cell-free yeast extracts could still ferment glucose into ethanol and carbon dioxide challenged this vitalistic view and opened the door to a biochemical investigation of the process. It was in this context that Arthur Harden and William John Young at the Lister Institute of Preventive Medicine in London began their meticulous investigations into the components of this "yeast juice" and the factors governing its fermentative capacity. Their work, culminating in their 1906 publication in the Proceedings of the Royal Society B, not only identified a crucial intermediate in the fermentation pathway but also highlighted the essential role of inorganic phosphate, laying the groundwork for the elucidation of glycolysis.

## The Key Discovery: Phosphate's Role and the Isolation of a Hexose Diphosphate

Harden and Young's primary observation was that the rate of fermentation of glucose by yeast juice was significantly stimulated by the addition of inorganic phosphate. However, this stimulation was temporary. They noted that the fermentation rate would increase and then return to its initial, slower rate. This led them to hypothesize that the phosphate was being consumed to form an organic phosphate ester.

Through careful experimentation, they were able to isolate this organic phosphate compound, a hexose diphosphate, which became known as the Harden-Young ester. This was the first metabolic intermediate of the fermentation pathway to be identified. Subsequent research by others later identified this ester as fructose 1,6-bisphosphate.

## Quantitative Data Presentation

The following tables summarize the key quantitative findings from Harden and Young's experiments, demonstrating the effect of added phosphate on the rate and total volume of carbon dioxide evolved during yeast fermentation.

Time (minutes)	CO <sub>2</sub> Evolved (mL) - No Added Phosphate	CO <sub>2</sub> Evolved (mL) - With Added Phosphate
0	0	0
10	5	15
20	10	30
30	15	45
40	20	55
50	25	60
60	30	62
70	35	63
80	40	64
90	45	65

Table 1: Effect of Phosphate on CO<sub>2</sub> Evolution Over Time. This table illustrates the initial rapid increase in CO<sub>2</sub> production upon the addition of inorganic phosphate, followed by a return to a slower, steady rate of fermentation.

Experiment	Initial Glucose (g)	Added Phosphate (moles)	Total CO <sub>2</sub> Evolved (mL)
1 (Control)	2	0	150
2	2	0.01	250
3	2	0.02	350
4	4	0.01	300

Table 2: Stoichiometric Relationship between Added Phosphate and Total Fermentation. This table demonstrates that the total amount of fermentation is directly proportional to the amount of phosphate added, up to a certain limit determined by the initial glucose concentration.

## Experimental Protocols

The following protocols are based on the methods described by Harden and Young in their 1906 publications, providing a detailed methodology for replicating their key experiments.

### Preparation of Yeast Juice (Zymin)

This protocol describes the preparation of the cell-free yeast extract used by Harden and Young.

Materials:

- Fresh brewer's yeast
- Sand, washed and sterilized
- Kieselguhr (diatomaceous earth)
- Hydraulic press
- Filter paper

Procedure:

- Take a known quantity of fresh brewer's yeast and wash it thoroughly with distilled water by centrifugation and decantation to remove any adhering culture medium.
- Mix the washed yeast with an equal weight of sterile sand.
- Grind the yeast-sand mixture in a large mortar and pestle for a consistent period (e.g., 20-30 minutes) until the yeast cells are thoroughly ruptured. This can be monitored microscopically.
- Add a quantity of kieselguhr to the ground yeast paste and mix to form a semi-dry powder.
- Transfer the mixture to a press sack and subject it to high pressure in a hydraulic press (e.g., 250-300 atmospheres).
- Collect the expressed liquid, which is the yeast juice.

- Centrifuge the collected juice to remove any remaining cell debris and sand.
- The resulting supernatant is the active yeast juice (zymin) ready for use in fermentation experiments. Store on ice.

## Measurement of Fermentation Rate

This protocol outlines the method for measuring the rate of carbon dioxide evolution during fermentation.

Materials:

- Yeast juice (prepared as in 4.1)
- Glucose solution (e.g., 10% w/v)
- Inorganic phosphate solution (e.g., sodium phosphate,  $\text{Na}_2\text{HPO}_4$ )
- Fermentation apparatus (a flask connected to a gas burette or a similar volumetric gas collection device)
- Water bath maintained at a constant temperature (e.g., 25°C)

Procedure:

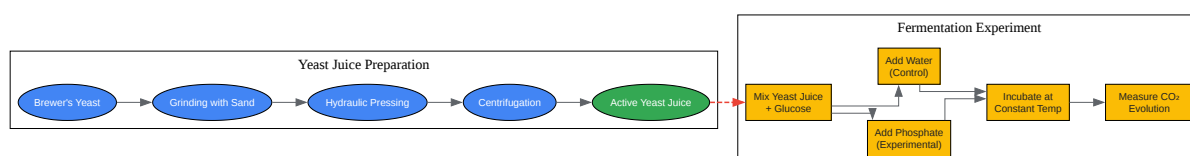
- Set up the fermentation apparatus, ensuring the gas collection system is properly calibrated and sealed.
- In the fermentation flask, combine a measured volume of yeast juice with a solution of glucose.
- For the experimental condition, add a known volume and concentration of the inorganic phosphate solution. For the control, add an equivalent volume of distilled water.
- Immediately connect the flask to the gas collection apparatus and place it in the constant temperature water bath.

- Record the volume of carbon dioxide evolved at regular time intervals (e.g., every 5 or 10 minutes).
- Continue recording until the rate of gas evolution becomes negligible or for a predetermined duration.
- Plot the cumulative volume of CO<sub>2</sub> evolved against time to visualize the fermentation rate.

## Mandatory Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow of the Harden and Young experiments.

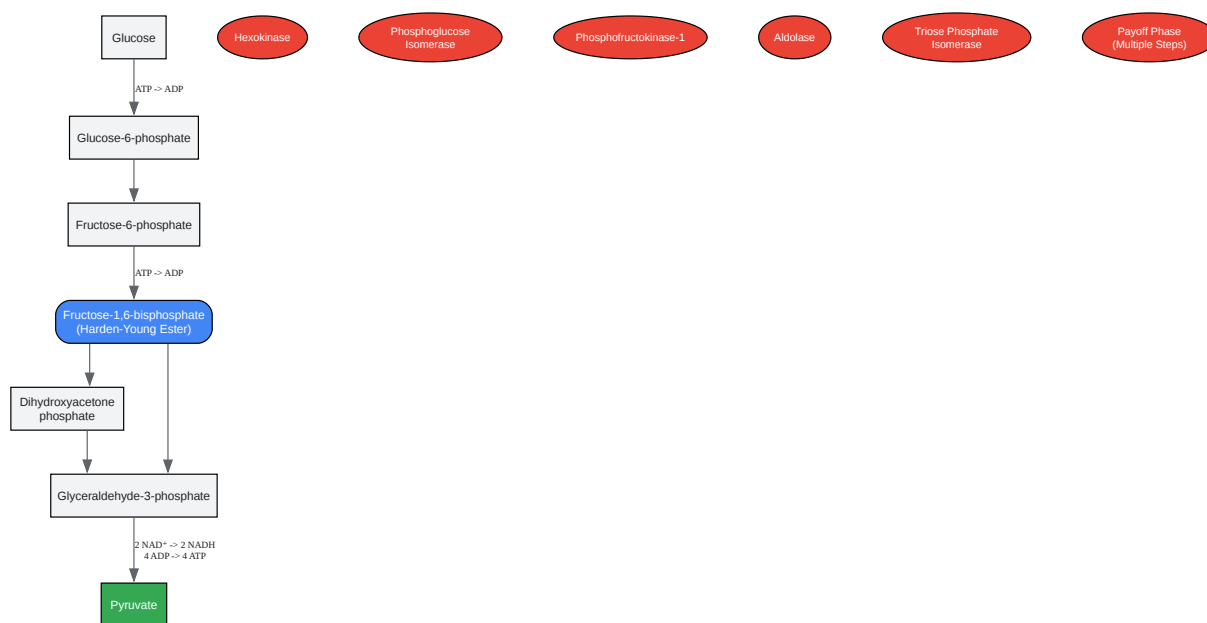


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Caption: Workflow of Harden and Young's yeast fermentation experiments.

## Signaling Pathway: Role of Harden-Young Ester in Glycolysis

The following diagram details the central role of fructose 1,6-bisphosphate (the Harden-Young ester) in the glycolytic pathway.



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Caption: Central role of Fructose-1,6-bisphosphate in glycolysis.

## Conclusion: The Lasting Impact of the Harden-Young Ester

The discovery of the Harden-Young ester was a landmark achievement in biochemistry. It provided the first concrete evidence for the existence of phosphorylated intermediates in a metabolic pathway and fundamentally shifted the scientific understanding of fermentation from a purely cellular phenomenon to a series of discrete, enzyme-catalyzed chemical reactions. This discovery not only paved the way for the complete elucidation of the glycolytic pathway by Embden, Meyerhof, and Parnas but also established the central role of phosphate esters in energy metabolism. The work of Harden and Young, for which they were awarded the Nobel Prize in Chemistry in 1929, remains a cornerstone of modern biochemistry and continues to inform research in areas ranging from metabolic diseases to the development of novel therapeutics.

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